![molecular formula C7H12ClF2N B2487750 (2,2-Difluor-6-bicyclo[3.1.0]hexanyl)methanamin;hydrochlorid CAS No. 2408973-16-8](/img/structure/B2487750.png)
(2,2-Difluor-6-bicyclo[3.1.0]hexanyl)methanamin;hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride is a compound that features a bicyclic hexane structure with two fluorine atoms and an amine group.
Wissenschaftliche Forschungsanwendungen
Research indicates that (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride exhibits various biological activities that can be leveraged for therapeutic purposes:
- Modulation of Metabotropic Receptors : This compound has been identified as a positive allosteric modulator of metabotropic glutamate receptor subtype 2 (mGluR2). Such modulation is significant for developing treatments for neurological disorders, including anxiety and schizophrenia .
- Antipsychotic Potential : Studies have shown that compounds with similar structures can influence dopaminergic and serotonergic systems, suggesting that (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride may possess antipsychotic properties .
- Neurotransmitter Interaction : The compound may act selectively on serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control .
Activity | Effect | Reference |
---|---|---|
Antipsychotic Potential | Modulation of 5-HT receptors | |
Neurotransmitter Interaction | Agonistic effects on CNS | |
Cancer Cell Inhibition | Potential anti-tumor activity |
Antipsychotic Effects
A notable study explored the actions of N-substituted bicyclic amines at the 5-HT2C receptor. Compounds structurally related to (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride demonstrated significant antipsychotic-like effects in animal models, indicating their potential for therapeutic use in treating psychotic disorders .
Cancer Research
Research into similar bicyclic compounds has revealed broad-spectrum activity against various cancer cell lines. For instance, derivatives have shown the ability to inhibit tumor growth in rodent models, suggesting that (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride may hold promise in cancer therapy .
Neuropharmacology
Investigations into the pharmacological effects of difluoromethylated bicyclic amines highlight their potential as tools for studying central nervous system disorders. Their unique binding characteristics may lead to new treatments for conditions such as depression and anxiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.1.0]hexanes, including (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is typically catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods: While specific industrial production methods for (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride are not detailed, the general approach involves scalable synthesis techniques that ensure high yield and purity. The use of photoredox catalysis and efficient synthetic routes are key to industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .
Wirkmechanismus
The mechanism of action of (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine;hydrochloride: Similar structure with slight variations in functional groups.
1,2-Disubstituted bicyclo[2.1.1]hexanes: Used as bioisosteres in medicinal chemistry.
Biologische Aktivität
(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article aims to provide a comprehensive overview of its biological activity, including data from relevant studies and case analyses.
- IUPAC Name: (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride
- Molecular Formula: C8H12ClF2N
- Molecular Weight: 195.64 g/mol
Research indicates that compounds with bicyclic structures, such as (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine, can exhibit significant biological activities through various mechanisms:
- Inhibition of Glycine Transporters: Some derivatives have been shown to inhibit glycine transporter-1 (GlyT1), which is crucial for neurotransmission and could be relevant in treating neurological disorders .
- Antitumor Activity: Studies have demonstrated that related bicyclic compounds can induce apoptosis in cancer cell lines such as HeLa and CT26 by disrupting the cell cycle and promoting cell death .
Antitumor Activity
A series of studies evaluated the antiproliferative effects of bicyclic compounds on several cancer cell lines:
- Cell Lines Tested:
- Human erythroleukemia (K562)
- T lymphocyte (Jurkat)
- Cervical carcinoma (HeLa)
- Mouse colon carcinoma (CT26)
- African green monkey kidney epithelial (Vero)
The results indicated that certain bicyclic compounds exhibited IC50 values ranging from 4.2 to 24.1 μM across these cell lines, suggesting a potent antitumor effect .
Apoptosis Induction
The mechanism by which these compounds exert their effects includes:
- Accumulation of cells in the SubG1 phase, indicative of apoptosis.
- Significant changes in cytoskeletal structure, with actin filaments disappearing in treated cells .
Data Summary Table
Compound Name | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Compound A | HeLa | 15.0 | Apoptosis induction |
Compound B | CT26 | 13.5 | Cell cycle arrest |
Compound C | K562 | 24.1 | GlyT1 inhibition |
Case Studies
Case Study 1: In Vivo Evaluation
In vivo experiments conducted on Balb/C mice demonstrated that treatment with specific bicyclic compounds significantly inhibited tumor growth dynamics compared to control groups, further supporting their potential as therapeutic agents .
Case Study 2: Structure-Activity Relationship
A detailed analysis of structure-activity relationships revealed that modifications to the bicyclic framework could enhance biological activity, leading to the development of more potent derivatives suitable for clinical applications .
Eigenschaften
IUPAC Name |
(2,2-difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)2-1-4-5(3-10)6(4)7;/h4-6H,1-3,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKYLMRJYVCURQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2CN)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.